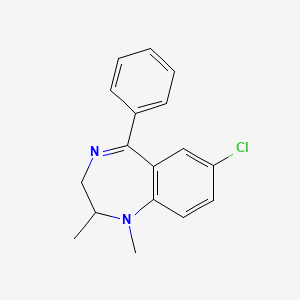
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by its unique structure, which includes a chloro group at position 7, a dimethyl group at positions 1 and 2, and a phenyl group at position 5.
Méthodes De Préparation
The synthesis of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization to form the benzodiazepine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods often utilize continuous flow chemistry to enhance efficiency and yield. This approach allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at position 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- involves its interaction with GABA-A receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines .
Comparaison Avec Des Composés Similaires
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- can be compared with other benzodiazepines such as diazepam and lorazepam . While all these compounds share a similar core structure, they differ in their substituents and pharmacological profiles . For example:
Diazepam: Known for its long half-life and use in treating anxiety and seizures.
Lorazepam: Has a shorter half-life and is commonly used for its sedative and anxiolytic effects.
The uniqueness of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1,2-dimethyl-5-phenyl- lies in its specific substituents, which may confer distinct pharmacological properties .
Propriétés
Numéro CAS |
57988-24-6 |
|---|---|
Formule moléculaire |
C17H17ClN2 |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
7-chloro-1,2-dimethyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C17H17ClN2/c1-12-11-19-17(13-6-4-3-5-7-13)15-10-14(18)8-9-16(15)20(12)2/h3-10,12H,11H2,1-2H3 |
Clé InChI |
TVBDBJFLSSHHRU-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(C2=C(N1C)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
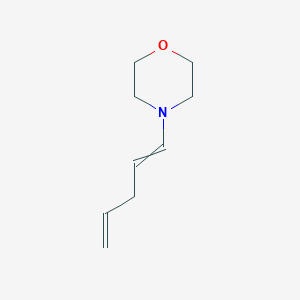
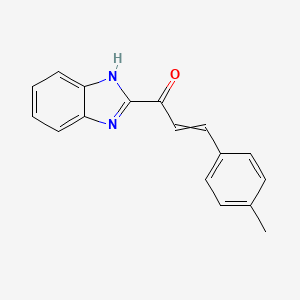
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
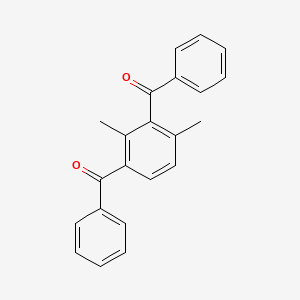
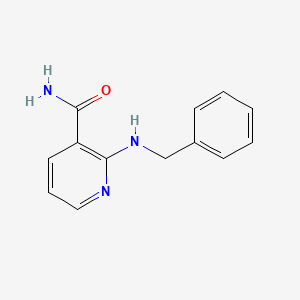
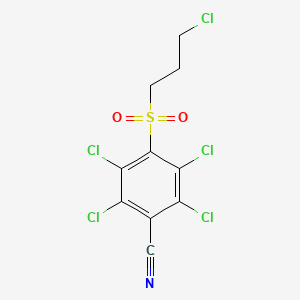
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
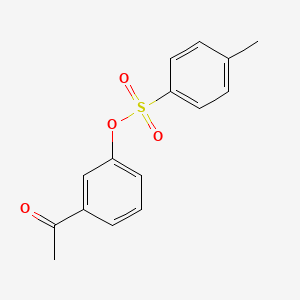
![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
